![molecular formula C13H20ClN B1627218 2-(4-Methyl-benzyl)-piperidine hydrochloride CAS No. 782504-65-8](/img/structure/B1627218.png)
2-(4-Methyl-benzyl)-piperidine hydrochloride
Overview
Description
2-(4-Methyl-benzyl)-piperidine hydrochloride, also known as 4-MeMABP, is a synthetic compound that belongs to the piperidine class of chemicals. This compound has been of interest to researchers due to its potential applications in scientific research.
Scientific Research Applications
DNA Interaction and Molecular Recognition
Compounds structurally related to "2-(4-Methyl-benzyl)-piperidine hydrochloride" have been examined for their ability to bind to DNA, specifically targeting the minor groove of double-stranded B-DNA with a preference for AT-rich sequences. Such interactions are crucial for understanding the molecular basis of DNA sequence recognition and binding, which has implications for drug design and the development of therapeutic agents targeting genetic material (Issar & Kakkar, 2013).
Pharmacokinetic Enhancements
Research into compounds with a piperidine backbone has highlighted their potential to act as prokinetic agents in gastrointestinal motility disorders. For example, cisapride, a substituted piperidinyl benzamide chemically related to metoclopramide, has shown efficacy in improving gastrointestinal motility across various conditions, underscoring the pharmacokinetic benefits of such structural motifs (Wiseman & Faulds, 1994).
Neuropharmacology and Cognitive Enhancement
Piperidine derivatives have been linked to the modulation of cognitive functions and neuropharmacological effects. The role of dopamine receptors in mediating the cognitive-enhancing effects of angiotensin IV and its analogs, for instance, highlights the intersection between piperidine-based structures and neurobiology. Such studies suggest that modifications of the piperidine scaffold could yield potent agents for treating cognitive disorders and enhancing memory (Braszko, 2010).
Metabolic and Enzymatic Modulation
The involvement of piperidine derivatives in modulating enzymatic activities, particularly in the context of cytochrome P450 isoforms, indicates their potential in affecting drug metabolism and interactions. This area of study is crucial for understanding how modifications to the piperidine ring can influence the metabolic stability and pharmacological profile of therapeutic agents (Khojasteh et al., 2011).
properties
IUPAC Name |
2-[(4-methylphenyl)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-11-5-7-12(8-6-11)10-13-4-2-3-9-14-13;/h5-8,13-14H,2-4,9-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSPYTWONUGUHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588843 | |
Record name | 2-[(4-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-benzyl)-piperidine hydrochloride | |
CAS RN |
782504-65-8 | |
Record name | 2-[(4-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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